molecular formula C10H15Cl2N3O B6183488 3-amino-1-(pyridin-3-yl)piperidin-2-one dihydrochloride CAS No. 2613384-68-0

3-amino-1-(pyridin-3-yl)piperidin-2-one dihydrochloride

Cat. No.: B6183488
CAS No.: 2613384-68-0
M. Wt: 264.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-amino-1-(pyridin-3-yl)piperidin-2-one dihydrochloride is a heterocyclic compound with significant potential in various scientific fields It is characterized by its unique structure, which includes a piperidin-2-one ring substituted with an amino group and a pyridin-3-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-1-(pyridin-3-yl)piperidin-2-one dihydrochloride typically involves the catalytic hydrogenation of 3-cyanopyridine in the presence of a Raney nickel catalyst . This process results in the formation of the desired product under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar catalytic hydrogenation processes, scaled up to accommodate larger quantities. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-amino-1-(pyridin-3-yl)piperidin-2-one dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different substituents.

Scientific Research Applications

3-amino-1-(pyridin-3-yl)piperidin-2-one dihydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-amino-1-(pyridin-3-yl)piperidin-2-one dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-amino-1-(pyridin-3-yl)piperidin-2-one dihydrochloride is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

2613384-68-0

Molecular Formula

C10H15Cl2N3O

Molecular Weight

264.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.